molecular formula C12H6O3S B179126 8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid CAS No. 13132-09-7

8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid

Cat. No. B179126
CAS RN: 13132-09-7
M. Wt: 230.24 g/mol
InChI Key: BJDHZRXTDAKQCG-UHFFFAOYSA-N
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Description

8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C12H6O3S . It has been used in the synthesis of a helically shaped cation receptor .


Synthesis Analysis

The methyl ester of 8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid and its corresponding PEGylated ester were synthesized and fully characterized . The synthesis of thiophene derivatives has been a topic of interest in recent years .


Molecular Structure Analysis

X-ray diffraction studies on the methyl ester of 8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid confirmed the helical structure of the receptor and that it is self-assembled into layers by π–π interactions .


Chemical Reactions Analysis

An in-depth study by DFT calculations and MS experiments was carried out between the methyl ester of 8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid and the physiological cation K+. The formation of supramolecular complexes between the compound and K+ with different stoichiometries was demonstrated .


Physical And Chemical Properties Analysis

The molecular weight of 8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid is 230.24 . More detailed physical and chemical properties would require specific experimental data.

Scientific Research Applications

Heterocyclic Chemistry and Catalysis

8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid is notable in the synthesis of indeno[2,1-b]thiophene and indeno[1,2-b]indole motifs. These compounds have been synthesized from boronic acids, 2-bromo aryl/vinyl aldehydes, and various nucleophiles using a bimetallic Pd-Sn catalysis. This approach is significant for the sequential synthesis of substituted heterocycle-fused indenes, benzofluorene, and fluorenes, demonstrating a valuable application in heterocyclic chemistry and catalysis (Das, Pratihar, & Roy, 2012).

Dye Synthesis and Electronic Absorption Properties

The synthesis and characteristic absorption spectra of novel dyes derived from 8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid have been explored. These compounds exhibit significant changes in absorption maxima with the introduction of various substituents. This research provides insights into the substituent effects on the electronic absorption properties in solvents, making it relevant in the field of dye synthesis and optical materials research (Fu & Wang, 2008).

Antimicrobial Evaluation

Compounds derived from 8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid have been evaluated for their antimicrobial properties. Research has shown that many of these compounds reveal promising antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Rashad, Shamroukh, Abdel-Megeid, & El‐Sayed, 2010).

Ion Transport and Supramolecular Chemistry

The compound's ability to form supramolecular complexes and its role in ion transport across lipid membranes has been studied. This research highlights its potential application in the design of new molecular architectures for ion transport and supramolecular assemblies (Boufroura et al., 2020).

Solar Cell Applications

In the field of solar energy, derivatives of 8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid have been synthesized and characterized for use in dye-sensitized solar cells. These compounds have shown to significantly improve the efficiency of solar cells, indicating their importance in the development of sustainable energy technologies (Lim, Song, Kang, & Ko, 2015).

properties

IUPAC Name

4-oxoindeno[2,1-b]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6O3S/c13-10-7-4-2-1-3-6(7)8-5-9(12(14)15)16-11(8)10/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDHZRXTDAKQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)SC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid
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8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid
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8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid
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8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid
Reactant of Route 6
8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid

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